3-(4-Ethoxyphenyl)oxolan-3-ol
Description
3-(4-Ethoxyphenyl)oxolan-3-ol is an organic compound featuring a tetrahydrofuran (oxolan) ring substituted at position 3 with a hydroxyl (-OH) group and a 4-ethoxyphenyl moiety. The ethoxyphenyl group (-C₆H₄-OCH₂CH₃) contributes to its lipophilic character, while the hydroxyl group enhances polarity.
Molecular Formula: C₁₂H₁₆O₃
Calculated Molecular Weight: 208.25 g/mol (based on formula derivation).
Key Features:
- Oxolan ring with dual substitution (hydroxyl and ethoxyphenyl).
- Ethoxy group may confer metabolic stability compared to hydroxylated analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-5-3-10(4-6-11)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUPJQNCVWATJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenol and an appropriate oxirane derivative.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-3-ol structure.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of different alcohol derivatives.
Substitution Products: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-(4-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Differences
*Calculated; †Derived from molecular formula.
Physico-Chemical and Application Comparisons
Polarity and Solubility
- This compound : Moderate polarity due to the hydroxyl group, but reduced compared to its hydroxyphenyl analog (4-(3-Hydroxyphenyl)oxolan-3-ol). Ethoxy substitution likely enhances lipid solubility .
- Etofenprox: Highly lipophilic due to its bulky phenoxybenzyl and methylpropyl groups, favoring pesticidal activity via membrane penetration .
- 3-(Oxiran-2-yl)oxolan-3-ol : Epoxide group introduces high reactivity (e.g., ring-opening reactions), limiting stability but enabling derivatization .
Stability and Reactivity
- Ethoxy vs. Hydroxy Substitution : The ethoxy group in this compound offers greater metabolic stability compared to the hydrolytically labile ester or epoxide groups in analogs like 3-(oxiran-2-yl)oxolan-3-ol .
- Allyl-Substituted Analog : The double bond in 3-(prop-2-en-1-yl)oxolan-3-ol enables addition reactions, making it a versatile intermediate for further functionalization .
Research Findings and Data Gaps
- Data Limitations : Key properties (e.g., melting point, solubility) for this compound are absent in the evidence, necessitating experimental validation.
- Etofenprox as a Benchmark : Its commercial success highlights the importance of ethoxyphenyl groups in agrochemical design, though structural complexity differentiates it from simpler oxolan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
